3-Amino-4-hydroxybenzenesulfonic acid
Overview
Description
Synthesis Analysis
3-Amino-4-hydroxybenzenesulfonic acid can be synthesized from the reaction of 3-aminobenzenesulfonic acid with 5-methyl, 5-nitro, and 5-bromo-salicylaldehyde . The molecular structure of the synthesized compounds was characterized by elemental analysis, 1H- and 13C-NMR, FTIR, and UV-Vis spectra .Molecular Structure Analysis
The linear formula of this compound is H2NC6H3(OH)SO3H . Its molecular weight is 189.19 . The molecular structure of this compound has been determined by X-ray diffraction .Chemical Reactions Analysis
The electrochemical oxidation of this compound has been performed using a boron-doped diamond electrode . This compound can also be incorporated via direct coprecipitation between the sheets of a layered double hydroxide (LDH) of intralamellar composition Cu 2 Cr (OH) 6 .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It appears as an orange to amber to dark red powder or crystal . It has a melting point of ≥300°C . It is slightly soluble in water, soluble in acid and alkali .Scientific Research Applications
Chromogenic Detection Systems
3-Amino-4-hydroxybenzenesulfonic acid has been used in chromogenic detection systems. Fossati, Prencipe, and Berti (2010) discussed its application in a chromogenic system for measuring hydrogen peroxide, particularly in direct enzymatic assays of uric acid in serum and urine. This method is notable for its reliability, simplicity, and suitability for both manual and automated procedures (Fossati & Prencipe, 2010).
Mass Spectrometry Applications
4-Hydroxybenzenesulfonic acid, a related compound, has been used as a reduction-inhibiting matrix in liquid secondary-ion mass spectrometry (FAB/LSIMS). Visentini, Nguyen, and Bertrand (1991) found that it effectively inhibits reduction in various matrices and produces high-quality mass spectra, making it valuable for studies involving peptides, nucleosides, and other polar compounds (Visentini, Nguyen, & Bertrand, 1991).
Electrochemical and Conductive Properties
The electrochemical copolymerization of aniline and 2-amino-4-hydroxybenzenesulfonic acid (AHB) results in polymers with interesting electronic properties. Mu (2008) synthesized Poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid) (PAAHB) and found it has good conductivity and redox activity, making it potentially useful in various electrochemical applications (Mu, 2008).
Environmental and Chemical Analysis
This compound has been studied for its role in the electrochemical degradation of aromatic amines. Pacheco et al. (2011) demonstrated its effective degradation using a boron-doped diamond electrode, highlighting its potential in environmental and chemical analyses [(Pacheco, Santos, Ciríaco, & Lopes, 2011)](https://consensus.app/papers/degradation-amines-electrodes-pacheco/b6ebb041ff7659c0a9b5507d6d8313fd/?utm_source=chatgpt).
Clinical Chemistry Reagents
In clinical chemistry, the compound has been used in reagents for measuring serum triglycerides. Fossati and Prencipe (1982) described a colorimetric procedure using 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system. This method is advantageous for its simplicity, stability, and ability to produce results without needing a sample blank measurement (Fossati & Prencipe, 1982).
Catalyst in Organic Synthesis
Sulfonic acid derivatives, including those related to this compound, have been utilized as catalysts in organic synthesis. Hazra et al. (2015) synthesized sulfonated Schiff base copper(II) complexes, demonstrating their efficiency and selectivity in alcohol oxidation (Hazra, Martins, Silva, & Pombeiro, 2015).
Crystallography and Material Science
In material science and crystallography, the compound has been studied for its crystalline properties. Gunderman and Squattrito (1996) explored the crystal structure of this compound hemihydrate, revealing detailed insights into its molecular packing and hydrogen bonding patterns (Gunderman & Squattrito, 1996).
Environmental Impact Studies
The degradation and environmental impact of compounds similar to this compound have been a subject of research. Bliss and Long (1937) observed the mode of action of sulfanilamide, providing insights into the environmental and biological interactions of sulfonamide derivatives (Bliss & Long, 1937).
Safety and Hazards
This compound is classified as causing skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is advised .
Future Directions
Properties
IUPAC Name |
3-amino-4-hydroxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,7H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUIMLJNTCECJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |
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DSSTOX Substance ID |
DTXSID5024500 | |
Record name | 2-Amino-1-phenol-4-sulfonic acid | |
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Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Rhombic brown crystals. (NTP, 1992), Brown solid; [CAMEO] Dark brown crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |
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Record name | 3-Amino-4-hydroxybenzenesulfonic acid | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |
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CAS No. |
98-37-3 | |
Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |
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Record name | 3-Amino-4-hydroxybenzenesulfonic acid | |
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Record name | 4-Hydroxymetanilic acid | |
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Record name | 3-Amino-4-hydroxybenzenesulfonic acid | |
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Record name | Benzenesulfonic acid, 3-amino-4-hydroxy- | |
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Record name | 2-Amino-1-phenol-4-sulfonic acid | |
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Record name | 3-amino-4-hydroxybenzenesulphonic acid | |
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Record name | 4-Hydroxymetanilic acid | |
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Melting Point |
greater than 572 °F (decomposes) (NTP, 1992) | |
Record name | 2-AMINOPHENOL-4-SULFONIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/19796 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the colorimetric sensing properties of 3-Amino-4-hydroxybenzenesulfonic acid?
A: this compound serves as a building block for creating Schiff base compounds. These compounds exhibit noticeable color changes in the presence of specific anions, making them promising candidates for colorimetric anion sensors [, , ]. This color change is visible even in daylight, highlighting their potential for real-world applications [].
Q2: How does the structure of this compound-based Schiff bases influence their fluorescence properties?
A: The presence and position of electron-donating groups significantly impact the fluorescence of these Schiff bases. For example, incorporating a hydroxy or methoxy group near the -OH group on the phenyl ring can quench the fluorescence signal []. This quenching effect arises from mechanisms like intersystem crossing and intramolecular charge transfer, as confirmed by femtosecond transient absorption spectroscopy [].
Q3: Can this compound be used in the development of biomaterials?
A: Yes, this compound can be copolymerized with pyrrole to create electrically conductive networks within silk fibroin films []. This modification transforms the biocompatible silk fibroin into an electroactive material, enabling potential applications in drug delivery systems []. These systems could allow for controlled drug release in response to electrical stimuli.
Q4: How do fungi interact with this compound?
A: Certain fungal species, particularly white rot fungi, can utilize this compound (AHBS) as a substrate []. Specifically, these fungi can transform AHBS into a phenoxazinone dye []. This biotransformation process highlights the potential of using fungal biomass as a sustainable alternative to traditional chemical methods for dye production.
Q5: What is the crystal structure of this compound?
A: this compound exists as a zwitterion in its crystal structure. It crystallizes as a hemihydrate, with two zwitterionic molecules and one water molecule in the asymmetric unit []. These molecules form layered structures stabilized by hydrogen bonding networks involving the ammonium, hydroxyl, sulfonate groups, and the water molecule [].
Q6: Are there sustainable approaches to utilizing this compound in chemical processes?
A: Research suggests that using immobilized fungal biomass can be a more sustainable approach for transforming this compound and similar precursors into dyes compared to traditional chemical methods []. This method avoids the use of harsh chemicals and extreme temperatures often required in conventional dye synthesis [].
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